molecular formula C6H9NO3S B1619597 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 500541-40-2

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No. B1619597
M. Wt: 175.21 g/mol
InChI Key: XJXGOBWSTJVANH-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid, also known as OTPA, is a thiazolidine-3-carboxylic acid derivative. It is a strong organic acid with a variety of uses in scientific research. OTPA is used in a wide range of applications, including synthesis, enzymatic reactions, and protein-ligand interactions. It has also been used in the development of novel drugs and in the study of molecular biology. OTPA has a wide range of biochemical and physiological effects, including the inhibition of enzymes and the modulation of cell signaling pathways.

Scientific research applications

Antagonistic Properties and Bone Turnover

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives have been identified as potent antagonists for specific receptors such as the alpha(v)beta(3) receptor, showcasing significant potential in the prevention and treatment of osteoporosis. The efficacy of these compounds is supported by their performance in various in vivo models of bone turnover, indicating their relevance in clinical development for bone health-related applications (Hutchinson et al., 2003).

Luminescent Metal Complexes

The synthesis of luminescent complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) using 3-(thiazol-2-yl carbamoyl) propanoic acid demonstrates the compound's utility in the field of material science, especially in the development of luminescent materials. These complexes have been subjected to various characterization techniques, revealing their structural and luminescent properties, which could be leveraged in the development of new luminescent materials for technological applications (Kanwal et al., 2020).

Anti-inflammatory and Analgesic Properties

Studies on novel 2,5-disubstituted thiazolidinones derived from long-chain fatty acids have shown significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives in the management of pain and inflammation. These findings highlight the compound's relevance in pharmacological research focused on developing new treatments for inflammatory and pain-related conditions (Kumar et al., 2011).

Antimicrobial Activity

The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown varying degrees of antimicrobial and antifungal activities, suggesting the potential use of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives in developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds capable of combating resistant microbial strains, which is a significant concern in contemporary medical science (Abd Alhameed et al., 2019).

properties

IUPAC Name

3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXGOBWSTJVANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298343
Record name 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid

CAS RN

500541-40-2
Record name 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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